molecular formula C24H22N2O B2860688 (E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole CAS No. 612524-96-6

(E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole

Cat. No. B2860688
CAS RN: 612524-96-6
M. Wt: 354.453
InChI Key: BISWTLZVOHMIIC-DTQAZKPQSA-N
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Description

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery . They are key components of functional molecules used in a variety of everyday applications .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

Imidazole and benzimidazole consist of transition metal ions (Zinc or Cobalt) and imidazolate (Im) linkers in tetrahedral coordination surrounded by nitrogen atoms from the five-membered imidazole ring .


Chemical Reactions Analysis

The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole . For example, one method reported involves the cyclization of amido-nitriles to form disubstituted imidazoles .


Physical And Chemical Properties Analysis

Imidazole is a small structure with a unique chemical complexity . It’s a key component of functional molecules used in a variety of applications due to its special structural features and electron-rich environment .

Scientific Research Applications

Synthesis and Antiviral Properties

A notable study involves the design and synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, aimed at evaluating their potential as antirhinovirus agents. This research highlights the stereospecific synthesis process, emphasizing the use of a novel Horner−Emmons reagent for incorporating methyl vinylcarboxamide directly, leading to the desired E-isomer. These compounds, structurally related to Enviroxime and its analogous benzimidazoles, underscore the meticulous approach to developing antiviral agents (Hamdouchi et al., 1999).

Antioxidant and Antimicrobial Activities

Research on the synthesis and biological evaluation of various heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, showcases the insecticidal potential of these molecules. This work demonstrates the versatility of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing a wide range of heterocycles, including imidazo[1,2-a]pyridine and benzo[d]imidazole derivatives, highlighting their significance in developing novel insecticidal agents (Fadda et al., 2017).

Antitumor Activities

The utilization of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate in synthesizing various heterocycles through reactions with different chemical reagents has been explored, resulting in the creation of thiophene, pyrazole, and coumarin derivatives. These compounds were evaluated for their antitumor activities against several cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer), indicating the potential of these molecules in cancer research (Mohareb & Gamaan, 2018).

Novel Synthetic Approaches

Efforts to synthesize novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through a reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives have been reported. This research presents a simple and efficient method for preparing these compounds in good to excellent yields, contributing to the advancement of synthetic chemistry techniques (Goli-Garmroodi et al., 2015).

Mechanism of Action

While the specific mechanism of action for “(E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole” is not available, imidazole and benzimidazole compounds are known to bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities .

Safety and Hazards

Imidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may form combustible dust concentrations in air and is harmful if swallowed .

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-19-11-14-21(15-12-19)27-18-17-26-23-10-6-5-9-22(23)25-24(26)16-13-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISWTLZVOHMIIC-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole

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